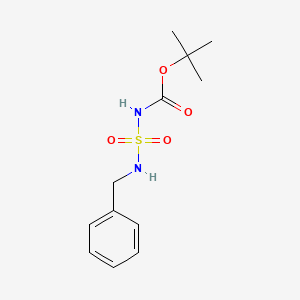

tert-butyl N-(benzylsulfamoyl)carbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(benzylsulfamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYHTXUYYNNFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590852 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147000-78-0 | |

| Record name | tert-Butyl (benzylsulfamoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of tert-butyl N-(benzylsulfamoyl)carbamate, a key intermediate in medicinal chemistry. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in drug development.

Introduction

This compound is a molecule of significant interest in the field of medicinal chemistry, primarily serving as a protected precursor to N-benzylsulfamide. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional groups within a molecule, a crucial strategy in the synthesis of complex pharmaceutical agents. The benzylsulfamoyl moiety is a key pharmacophore in a variety of biologically active compounds. This guide outlines a reliable method for the preparation of this important building block and details its key analytical characteristics.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step, one-pot reaction sequence commencing with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to form the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with benzylamine to yield the final product.

Experimental Protocol

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

tert-Butanol

-

Benzylamine

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Formation of tert-Butyl N-(chlorosulfonyl)carbamate: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.

-

Reaction with Benzylamine: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the benzylamine solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel, maintaining the reaction temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂O₄S |

| Molecular Weight | 316.38 g/mol |

| Appearance | White solid |

| Melting Point | 152-160 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl, benzyl, and sulfamoyl protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (CH₃) | ~1.4 - 1.5 | Singlet | 9H |

| Benzyl (CH₂) | ~4.3 - 4.4 | Doublet | 2H |

| Aromatic (C₆H₅) | ~7.2 - 7.4 | Multiplet | 5H |

| NH (carbamate) | ~6.5 - 7.5 (broad) | Singlet | 1H |

| NH (sulfamoyl) | ~5.0 - 6.0 (broad) | Triplet | 1H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| tert-Butyl (C(CH₃)₃) | ~28 |

| tert-Butyl (C(CH₃)₃) | ~82 |

| Benzyl (CH₂) | ~48 |

| Aromatic (C-ipso) | ~137 |

| Aromatic (C-ortho, meta, para) | ~127 - 129 |

| Carbonyl (C=O) | ~150 |

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.

| Ion | Expected m/z |

| [M+H]⁺ | 317.1 |

| [M-C₄H₈+H]⁺ (loss of isobutene) | 261.1 |

| [M-Boc+H]⁺ | 217.1 |

| [C₇H₈N]⁺ (benzylamine fragment) | 106.1 |

| [C₄H₉]⁺ (tert-butyl fragment) | 57.1 |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process involving the formation of a key intermediate. This can be visualized as a straightforward signaling pathway from starting materials to the final product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol offers a reliable method for the preparation of this important building block in medicinal chemistry. The tabulated physical and predicted spectroscopic data serve as a valuable reference for researchers in verifying the identity and purity of the synthesized compound. This information is intended to support the ongoing efforts in the discovery and development of novel therapeutic agents.

An In-depth Technical Guide to tert-butyl N-(benzylsulfamoyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of tert-butyl N-(benzylsulfamoyl)carbamate. The information is curated for researchers and professionals engaged in drug discovery and development, offering key data in a structured format to facilitate laboratory work and further investigation.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 147000-78-0 | |

| Molecular Formula | C₁₂H₁₈N₂O₄S | |

| Molecular Weight | 286.35 g/mol | |

| Physical Form | Solid | |

| Appearance | Off-white | [1] |

| Melting Point | 106 - 108 °C | |

| Boiling Point | Predicted: 484.7 ± 45.0 °C at 760 mmHg | N/A |

| pKa | Predicted: 8.5 ± 0.7 | N/A |

| LogP | Predicted: 2.3 ± 0.6 | N/A |

| Solubility | Insoluble in water.[1] Predicted to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

| InChI Code | 1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |

| InChI Key | LQYHTXUYYNNFPZ-UHFFFAOYSA-N |

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the reaction of benzylsulfonyl chloride with tert-butyl carbamate. This method is a common strategy for the formation of N-sulfonylcarbamates. Below is a generalized experimental protocol based on established procedures for similar syntheses.

General Synthesis of N-Sulfonylcarbamates

The synthesis of N-acylsulfonamides, a class of compounds that includes this compound, is often achieved by treating a sulfonamide with an acid anhydride or acid chloride in the presence of a base.

Reaction Scheme:

Caption: General reaction for the synthesis of this compound.

Experimental Protocol:

Materials:

-

Benzylsulfonyl chloride

-

tert-Butyl carbamate

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbamate in the chosen anhydrous solvent.

-

Addition of Base: Add the tertiary amine base to the solution and stir for a few minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of benzylsulfonyl chloride in the same anhydrous solvent to the reaction mixture. The addition is typically performed at 0 °C to control any exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Potential Biological Activity and Research Workflow

While specific biological activities for this compound are not yet extensively documented, the broader class of sulfonamides is known for a wide range of pharmacological effects, including antibacterial and anticancer properties.[2] N-acylsulfonamides, in particular, are recognized as bioisosteres of carboxylic acids and are prevalent in many pharmaceutically active compounds.[3]

Given this context, a logical workflow for investigating the biological potential of this compound would involve a series of screening and characterization steps.

Caption: A logical workflow for the biological evaluation of this compound.

This workflow begins with the synthesis and full physicochemical characterization of the compound. Following this, broad biological screening against various cell lines (e.g., cancer cell lines) or microbial strains would be conducted. Any identified "hits" would then undergo more detailed studies to determine their potency and initial mechanism of action. Promising candidates would then enter a lead optimization phase, involving the synthesis of analogues to establish structure-activity relationships (SAR) and improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), culminating in in vivo testing.

Safety Information

Based on available safety data sheets for related compounds, this compound should be handled with care in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

Source:[4]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Technical Guide: Spectroscopic Analysis of tert-butyl N-(benzylsulfamoyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-butyl N-(benzylsulfamoyl)carbamate is a molecule of interest in organic synthesis, likely as an intermediate in the preparation of more complex sulfonamide-containing structures. The Boc (tert-butyloxycarbonyl) group serves as a common protecting group for the nitrogen atom, allowing for selective reactions at other sites of the molecule. Understanding the spectroscopic signature of this compound is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.3 | Singlet/Doublet | 2H | Methylene protons (CH₂) |

| ~1.4 | Singlet | 9H | tert-butyl protons (C(CH₃)₃) |

| Broad Singlet | 1H | NH (carbamate) | |

| Broad Singlet | 1H | NH (sulfonamide) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | Carbonyl carbon (C=O) of carbamate |

| ~137 | Quaternary aromatic carbon (C-CH₂) |

| ~128 | Aromatic carbons (CH) |

| ~82 | Quaternary carbon of tert-butyl group |

| ~48 | Methylene carbon (CH₂) |

| ~28 | Methyl carbons of tert-butyl group |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Medium, Broad | N-H stretch (carbamate and sulfonamide) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (carbamate) |

| ~1350 and ~1160 | Strong | S=O asymmetric and symmetric stretch (sulfonamide) |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Type |

| [M+H]⁺ | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | Molecular ion peak (negative ion mode) |

| [M-C₄H₈]⁺ | Fragment corresponding to loss of isobutylene |

| [M-Boc]⁺ | Fragment corresponding to loss of the Boc group |

| [C₇H₇]⁺ | Benzyl fragment (tropylium ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tube

-

Pipette and vial

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

The sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument setup procedures, including locking, tuning, and shimming.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for organic molecules should be used.

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra (e.g., to the residual solvent peak or an internal standard like TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Clean the sample from the ATR crystal using a soft tissue and an appropriate solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)

-

Solvent for sample preparation (e.g., acetonitrile, methanol)

-

Vial and syringe

Procedure:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

If fragmentation data is required, perform MS/MS analysis on the parent ion of interest.

-

Analyze the resulting spectrum to determine the accurate mass of the molecular ion and identify key fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and characterization of an organic compound.

Signaling Pathways and Biological Activity

A thorough search of scientific literature and databases did not reveal any specific signaling pathways or established biological activities for this compound. This is consistent with its likely role as a synthetic intermediate, where the Boc protecting group is typically removed in subsequent steps to yield a final, potentially bioactive, compound. The biological activity would be associated with the deprotected benzylsulfamoyl carbamate or its derivatives.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental protocols required for their determination. While direct experimental data is not currently available in the public domain, the provided information serves as a valuable resource for researchers involved in the synthesis and characterization of this and related compounds. The general workflow and protocols are applicable to a wide range of organic molecules and can be adapted as needed.

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-butyl N-(benzylsulfamoyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, conformation, and physicochemical properties of tert-butyl N-(benzylsulfamoyl)carbamate. While a definitive crystal structure for this specific compound is not publicly available, this document compiles known data, predicts spectroscopic characteristics, and outlines experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a thorough understanding of this important synthetic intermediate.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol [1]. It is structurally characterized by a central sulfamoylcarbamate core, which is substituted with a benzyl group on one nitrogen and a tert-butoxycarbonyl (Boc) protecting group on the other.

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H18N2O4S | [1] |

| Molecular Weight | 286.35 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 147000-78-0 | [1] |

| Melting Point | 106 - 108 °C | |

| Predicted 1H-NMR | tert-butyl: ~1.4 ppm (s), Sulfamoyl CH2: ~3.2 ppm, Aromatic: ~7.3–7.5 ppm | [1] |

Synthesis and Characterization

Synthetic Protocol

The synthesis of this compound is typically achieved through the reaction of tert-butyl carbamate with benzylsulfonyl chloride in the presence of a base. A general laboratory procedure is outlined below.

Materials:

-

tert-butyl carbamate

-

Benzylsulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve tert-butyl carbamate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of benzylsulfonyl chloride.

-

Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4 ppm. The methylene protons of the benzyl group would likely appear as a singlet around 4.3-4.5 ppm, while the aromatic protons should resonate in the region of 7.3-7.5 ppm. A broad singlet corresponding to the N-H proton is also anticipated.

-

¹³C-NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm. The methylene carbon of the benzyl group would be expected around 45-47 ppm, with the aromatic carbons appearing between 127-135 ppm. The carbonyl carbon of the carbamate should be observable in the 150-155 ppm region.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2900-3100 cm⁻¹), the C=O stretching of the carbamate group (around 1700-1750 cm⁻¹), and the S=O stretching vibrations of the sulfamoyl group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively).

Molecular Conformation

In the absence of a crystal structure for this compound, a detailed analysis of its solid-state conformation is not possible. However, insights into its likely conformation can be drawn from related structures and general principles of stereoelectronic effects.

The geometry around the sulfamoyl sulfur atom is expected to be tetrahedral. The carbamate group is known to be planar due to resonance. The rotational barriers around the S-N and N-C bonds will determine the overall conformation of the molecule. It is likely that the bulky tert-butyl and benzyl groups will orient themselves to minimize steric hindrance.

Biological Activity and Applications

This compound is primarily utilized as a synthetic intermediate in the development of more complex molecules with potential biological activity[1]. The sulfamoylcarbamate moiety is a key pharmacophore in a variety of enzyme inhibitors. The benzyl group can participate in hydrophobic interactions within enzyme active sites, while the carbamate functionality can act as a hydrogen bond donor and acceptor[1]. This compound has been investigated for its potential role in the inhibition of enzymes involved in N-linked glycosylation, a process crucial for the proliferation of cancer cells[1].

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide has summarized the available data on its molecular structure, properties, and synthesis. Further research, particularly the determination of its single-crystal X-ray structure, would provide a more definitive understanding of its conformational preferences and could aid in the rational design of novel therapeutics based on this scaffold.

References

Navigating the Physicochemical Landscape of tert-butyl N-(benzylsulfamoyl)carbamate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the essential physicochemical properties of tert-butyl N-(benzylsulfamoyl)carbamate, a key intermediate in the synthesis of various bioactive molecules.[1] Primarily geared towards researchers, scientists, and professionals in drug development, this document outlines the methodologies for determining the solubility and stability of this compound in organic solvents, crucial parameters for its handling, formulation, and scale-up. While specific experimental data for this compound is not extensively available in public literature, this guide presents standardized protocols and data presentation formats to facilitate its characterization.

Core Compound Properties

This compound possesses a molecular formula of C12H18N2O4S and a molecular weight of 286.35 g/mol .[1] The presence of both a bulky hydrophobic tert-butyl group and a polar sulfamoylcarbamate moiety suggests a varied solubility profile in organic solvents. Its structural components, particularly the benzylsulfamoyl group, indicate its potential as an enzyme inhibitor, making its characterization pertinent for medicinal chemistry applications.[1] Given that many benzylsulfamoyl derivatives exhibit a crystalline structure, it is anticipated that this compound is a solid at ambient temperatures.

Solubility in Organic Solvents

The solubility of a compound is a critical factor in its purification, reaction kinetics, and formulation. For this compound, understanding its solubility in a range of organic solvents is paramount for its effective use in synthetic and pharmaceutical processes. Based on the general solubility of the parent compound, tert-butyl carbamate, which is soluble in solvents like methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether, a starting point for solvent screening can be established.[2] However, the bulky and polar benzylsulfamoyl group will significantly influence this profile.

A systematic approach to determining the solubility of this compound is recommended, employing standard methods such as the equilibrium solubility method.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A panel of representative organic solvents should be chosen, covering a range of polarities. Recommended solvents include, but are not limited to: methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

-

Sample Preparation: Accurately weigh an excess amount of this compound into vials containing a known volume of each selected solvent.

-

Equilibration: The vials should be sealed and agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid should be performed.

-

Sample Analysis: After equilibration, the suspensions are filtered (e.g., using a 0.45 µm PTFE syringe filter) to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in mg/mL or mol/L.

Table 1: Solubility of this compound in Various Organic Solvents (Hypothetical Data)

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Acetonitrile | 25 | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined |

| Dichloromethane | 25 | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined |

| Toluene | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

Stability in Organic Solvents

The chemical stability of this compound in various organic solvents is a critical parameter that influences its storage, handling, and use in multi-step syntheses. Degradation of the compound can lead to impurities, reduced yield, and potential safety concerns. A forced degradation study is a common approach to identify potential degradation pathways and the intrinsic stability of a molecule.

Experimental Protocol: Forced Degradation Study

-

Solution Preparation: Prepare solutions of this compound in a selection of relevant organic solvents at a known concentration.

-

Stress Conditions: Subject the solutions to various stress conditions to accelerate degradation. These conditions typically include:

-

Acidic Conditions: Addition of a small amount of a strong acid (e.g., HCl or H₂SO₄).

-

Basic Conditions: Addition of a small amount of a strong base (e.g., NaOH or KOH).

-

Oxidative Conditions: Addition of an oxidizing agent (e.g., H₂O₂).

-

Thermal Stress: Elevated temperatures (e.g., 40 °C, 60 °C).

-

Photolytic Stress: Exposure to UV and visible light.

-

-

Time Points: Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The peak area of the parent compound is monitored over time to determine the extent of degradation. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.

-

Data Reporting: The results are typically presented as the percentage of the parent compound remaining at each time point under each stress condition.

Table 2: Stability of this compound in a Representative Organic Solvent (e.g., Acetonitrile) under Forced Degradation Conditions (Hypothetical Data)

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (m/z) |

| Control (25 °C) | 48 | Data to be determined | Data to be determined |

| 0.1 M HCl (60 °C) | 24 | Data to be determined | Data to be determined |

| 0.1 M NaOH (60 °C) | 24 | Data to be determined | Data to be determined |

| 3% H₂O₂ (25 °C) | 24 | Data to be determined | Data to be determined |

| 60 °C | 48 | Data to be determined | Data to be determined |

| Photolytic (UV/Vis) | 48 | Data to be determined | Data to be determined |

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity such as this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a robust framework for its systematic evaluation. The outlined experimental protocols for equilibrium solubility and forced degradation studies are industry-standard methods that will yield the necessary data for its effective application in research and development. The provided templates for data presentation will ensure clarity and facilitate comparison across different experimental conditions. A thorough understanding of these physicochemical properties is indispensable for the successful progression of this and similar molecules from the laboratory to potential therapeutic applications.

References

An In-depth Technical Guide to the Potential Applications of Tert-butyl N-(benzylsulfamoyl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-(benzylsulfamoyl)carbamate is a versatile bifunctional molecule that holds significant promise as a key intermediate in modern organic synthesis, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural scaffold, incorporating a Boc-protected amine, a sulfonamide moiety, and a benzyl group, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, potential applications, and detailed experimental protocols for its utilization in the synthesis of valuable organic compounds. The content herein is designed to equip researchers and professionals with the necessary knowledge to leverage the synthetic potential of this important building block.

Introduction

Carbamates and sulfonamides are prominent functional groups in a vast array of pharmaceuticals and biologically active molecules. The strategic combination of these functionalities within a single molecule, such as in this compound, provides a powerful tool for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) group serves as a readily cleavable protecting group for the nitrogen atom, allowing for sequential and controlled functionalization. The benzylsulfamoyl moiety introduces a key structural element found in many therapeutic agents, including protease inhibitors.[1] This guide will explore the synthesis of the title compound and its potential applications as a precursor to primary sulfonamides, in alkylation reactions, and in the synthesis of heterocyclic systems.

Synthesis of this compound

The most direct route to this compound involves the reaction of tert-butyl carbamate with benzylsulfonyl chloride in the presence of a base.[1] Dichloromethane is a commonly employed solvent for this transformation due to its ability to dissolve the reactants effectively.[1] The reaction is typically performed at low temperatures to enhance yield and purity.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Tert-butyl carbamate

-

Benzylsulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add tert-butyl carbamate (1.0 eq).

-

Dissolve the tert-butyl carbamate in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of benzylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound.

Potential Applications in Organic Synthesis

The strategic placement of the Boc protecting group and the sulfonamide functionality makes this compound a valuable precursor for a variety of synthetic transformations.

Synthesis of Primary Sulfonamides

The Boc group can be readily removed under acidic conditions to yield the corresponding primary sulfonamide. This deprotection is a crucial step in many synthetic sequences, as the resulting primary sulfonamide can be further functionalized or may itself be the target molecule. A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) in dichloromethane being a common choice.

Diagram of N-Boc Deprotection

Caption: N-Boc deprotection to yield a primary sulfonamide.

Experimental Protocol: N-Deprotection of this compound

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (10 eq) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude benzylsulfonamide, which can be further purified by recrystallization or column chromatography.

N-Alkylation of the Sulfonamide

Following the removal of the Boc group, the resulting primary sulfonamide can undergo N-alkylation to introduce a variety of substituents. This reaction is typically carried out in the presence of a base and an alkylating agent.

Table 1: Representative Yields for N-Alkylation of Related Sulfonamides

| Sulfonamide Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

| p-Toluenesulfonamide | Benzyl bromide | K₂CO₃ | DMF | 95 |

| Benzenesulfonamide | Ethyl iodide | Cs₂CO₃ | Acetonitrile | 92 |

| Methanesulfonamide | Propargyl bromide | K₂CO₃ | Acetone | 88 |

Note: Yields are based on analogous reactions reported in the literature and may vary for benzylsulfonamide.

Experimental Protocol: N-Alkylation of Benzylsulfonamide

Materials:

-

Benzylsulfonamide

-

Alkyl halide (e.g., methyl iodide)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF, add benzylsulfonamide (1.0 eq).

-

Add the alkyl halide (1.2 eq) to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated benzylsulfonamide.

Precursor for Heterocyclic Synthesis

The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization reactions of appropriately substituted derivatives could lead to the formation of cyclic sulfonamides (sultams), which are important scaffolds in medicinal chemistry. While specific examples starting from the title compound are not prevalent, the reactivity of N-acyl sulfonamides in cyclization reactions is well-documented.

Diagram of a Potential Cyclization Pathway

Caption: A potential pathway to cyclic sulfonamides.

Spectroscopic Data

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (9H) | ~1.4 | Singlet |

| Methylene (CH₂) (2H) | ~4.3 | Singlet |

| Aromatic (5H) | ~7.3-7.5 | Multiplet |

| N-H | Variable | Broad Singlet |

Note: These are predicted values and may vary depending on the solvent and instrument used.

Conclusion

This compound is a synthetically valuable building block with significant potential in organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups allow for its use as a precursor to primary sulfonamides, in N-alkylation reactions, and potentially in the construction of complex heterocyclic systems. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this versatile compound in the development of novel synthetic methodologies and the discovery of new therapeutic agents. Further research into the specific applications of this compound is warranted and is expected to uncover new and exciting avenues in organic and medicinal chemistry.

References

literature review of tert-butyl N-(benzylsulfamoyl)carbamate and its analogs

An In-depth Technical Guide to tert-butyl N-(benzylsulfamoyl)carbamate and its Analogs

Introduction

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its proteolytic stability and its ability to act as both a hydrogen bond donor and acceptor.[1] When combined with a sulfamoyl moiety, it forms the sulfamoyl carbamate scaffold, a structure that has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, multifaceted therapeutic potential, and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in drug development who are exploring this versatile class of compounds.

Synthesis Strategies

The synthesis of sulfamoyl carbamates, including this compound and its derivatives, typically follows a few reliable synthetic routes. A prevalent method involves the reaction of amine hydrochloride salts with chlorosulfonyl isocyanate (CSI) in the presence of tert-butanol (tert-BuOH) and a base like triethylamine (Et₃N).[2] The tert-butoxycarbonyl (Boc) group can subsequently be removed using an acid such as trifluoroacetic acid (TFA) to yield the corresponding sulfamides.[2] Another common approach involves the reaction of an alcohol with triphosgene, followed by the addition of a sulfamoylphenyl amine.[3]

The general workflow for the synthesis starting from an amine is depicted below.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a wide array of therapeutic applications, demonstrating potent inhibitory activity against various enzymes and cellular processes.

Carbonic Anhydrase Inhibition

Several sulfamoyl carbamate derivatives have shown potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA).[4] Specifically, certain novel β-benzylphenethylamine-derived sulfamides act as effective inhibitors of the cytosolic isoforms hCA I and hCA II.[2] The tumor-associated isoforms, hCA IX and XII, which are overexpressed in hypoxic tumors and linked to poor prognosis, are also prominent targets.[4] For example, 2-phenylpropyl (N-(quinolin-8-yl)sulfamoyl)carbamate was identified as a potent hCA IX inhibitor.[4]

Cholinesterase Inhibition

Derivatives of this class have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's.[2] Certain sulfonamide-based carbamates exhibit high selectivity and nanomolar efficacy against BChE.[5] The mechanism involves the carbamylation of a key serine residue within the enzyme's active site, leading to pseudo-irreversible inhibition.[5] This prolonged, but not permanent, inhibition is a desirable characteristic for therapeutic agents.[5]

Anticancer and Cytotoxic Activity

The sulfamoyl carbamate scaffold has been explored for its anticancer properties. Certain quinoline-based derivatives have demonstrated cytotoxic effects against human colorectal (HT-29), breast (MCF7), and prostate (PC3) adenocarcinoma cell lines.[4] The benzylsulfamoyl group can form strong interactions with the active sites of enzymes crucial for cancer cell proliferation, such as those involved in N-linked glycosylation.[6] Furthermore, benzenesulfonamide analogs have been identified as potential inhibitors of Tropomyosin receptor kinase A (TrkA), a target for glioblastoma (GBM) treatment.[7]

Anticonvulsant Activity

The carbamate moiety is present in several approved antiepileptic drugs (AEDs).[3] Recently, a class of (4-sulfamoylphenyl)carbamates has been reported as potent anticonvulsants. Notably, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) showed significant efficacy in the maximal electroshock (MES) test in rats.[3]

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their structural features. The sulfamoyl group is crucial for interacting with enzyme active sites, particularly the zinc ion in carbonic anhydrases, while the carbamate moiety often enhances binding affinity and metabolic stability.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for various biological activities of this compound analogs reported in the literature.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| β-benzylphenethylamine sulfamides | hCA I | 0.278 - 2.260 nM (Kᵢ) | [2] |

| β-benzylphenethylamine sulfamides | hCA II | 0.187 - 1.478 nM (Kᵢ) | [2] |

| β-benzylphenethylamine sulfamides | AChE | 0.127 - 2.452 nM (Kᵢ) | [2] |

| β-benzylphenethylamine sulfamides | BChE | 0.494 - 1.790 nM (Kᵢ) | [2] |

| Quinoline-sulfamoyl carbamates | hCA IX | 0.5 µM (Kᵢ) for compound 2m | [4] |

| Benzylsulfamoyl carbamates | BChE | 4.33 - 8.52 µM (IC₅₀) | [5] |

| Benzenesulfonamide analog (AL106) | TrkA (Anti-GBM) | 58.6 µM (IC₅₀) |[7] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Compound | Test Model | Efficacy (ED₅₀) | Brain-to-Plasma Ratio | Reference |

|---|---|---|---|---|

| MSPC | Rat MES test (i.p.) | 13 mg/kg | Not Reported | [3] |

| MSPC | Rat MES test (p.o.) | 28 mg/kg | Not Reported | [3] |

| Racemic-MBPC | Rat (i.p.) | Not Reported | 1.49 |[3] |

Experimental Protocols

General Synthesis of this compound[2]

-

Dissolve the benzylamine hydrochloride salt in dichloromethane (DCM).

-

Add triethylamine (Et₃N, excess) to the solution.

-

In a separate flask, prepare a solution of chlorosulfonyl isocyanate (CSI) and tert-butanol in DCM.

-

Slowly add the CSI/tert-butanol solution to the amine solution at room temperature and stir for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound solution.

-

Add the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Maximal Electroshock (MES) Seizure Test[3]

-

Administer the test compound to rats via intraperitoneal (i.p.) or oral (p.o.) routes.

-

After a predetermined time (e.g., 30 minutes for i.p.), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observe the animals for the presence or absence of a tonic hind limb extension seizure.

-

Abolition of the tonic extensor component is defined as protection.

-

Test multiple dose groups to determine the median effective dose (ED₅₀) at which 50% of the animals are protected.

Conclusion

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. They have demonstrated potent, and in some cases, highly selective activity against a range of important therapeutic targets, including carbonic anhydrases, cholinesterases, and receptor tyrosine kinases. The synthetic accessibility of these compounds, coupled with the clear structure-activity relationships emerging from recent studies, provides a solid foundation for the rational design of new therapeutic agents. Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics and on further exploring their potential in oncology, neurodegenerative disorders, and epilepsy.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-sulfamoyl carbamates/sulfamide derivatives: Synthesis, cytotoxicity, carbonic anhydrase activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 147000-78-0 | Benchchem [benchchem.com]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Tert-Butyl N-(benzylsulfamoyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(benzylsulfamoyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets and best laboratory practices.

Hazard Identification and Classification

This compound is classified as harmful. The primary routes of exposure are ingestion, skin contact, and inhalation. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the following hazard classifications apply.

Table 1: GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 |

| Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 |

| Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 |

| Warning | H332: Harmful if inhaled |

Note: The GHS pictogram is the exclamation mark (GHS07).

Toxicological Information

The carbamate functional group, present in this compound, is known to exhibit toxicity through the reversible inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, which can result in overstimulation of the nervous system.[1]

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The general mechanism of carbamate toxicity involves the carbamylation of the serine hydroxyl group in the active site of acetylcholinesterase. This process is typically reversible, with the carbamylated enzyme being more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis. The slower rate of decarbamylation leads to a temporary inactivation of the enzyme.

Caption: Mechanism of reversible acetylcholinesterase inhibition by carbamates.

Experimental Protocols and Handling Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling powdered chemical reagents.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is the first line of defense.

Table 2: Recommended Personal Protective Equipment

| Equipment | Specification | Purpose |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption. |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles. |

| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of airborne powder. |

Weighing and Handling Protocol for Powdered Compound

Due to the risk of aerosolization, special care must be taken when weighing and handling the solid form of this compound.[2][3][4]

References

Methodological & Application

Application Notes: Synthesis of tert-butyl N-(benzylsulfamoyl)carbamate

Compound: tert-butyl N-(benzylsulfamoyl)carbamate CAS Number: 147000-78-0[1] Molecular Formula: C₁₂H₁₈N₂O₄S[1] Molecular Weight: 286.35 g/mol [1]

Introduction

This compound is a key chemical intermediate characterized by a sulfonamide core, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group.[2] Such structures are valuable in medicinal chemistry and drug development, often serving as building blocks for synthesizing more complex bioactive molecules, including protease inhibitors and various pharmaceuticals.[2] The Boc group provides a stable yet readily cleavable protection for the sulfamoyl nitrogen, making it suitable for multi-step organic synthesis. It is generally stable under basic and nucleophilic conditions but can be removed under mild acidic conditions.[3][4]

Applications in Research

This compound serves several roles in scientific research:

-

Organic Synthesis: It is primarily used as an intermediate in the synthesis of diverse organic compounds.[2]

-

Medicinal Chemistry: The sulfamoyl carbamate moiety is a feature in the design of enzyme inhibitors and other therapeutic agents.[2]

-

Protecting Group Chemistry: It is an example of a Boc-protected sulfonamide, a common motif in the synthesis of complex molecules where selective N-protection is required.[5]

Safety and Handling

Warning: This compound is classified as harmful.[1] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted inside a certified chemical fume hood.

Hazard Identification:

-

Pictogram: GHS07 (Warning)[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

Refer to the Safety Data Sheet (SDS) for complete information before handling.[1][6]

Experimental Protocol: Two-Step Synthesis

This protocol outlines a two-step synthesis starting from benzylamine. The first step is the synthesis of the precursor, benzylsulfamide, followed by its N-Boc protection to yield the final product.

Step 1: Synthesis of Benzylsulfamide

This procedure is based on the general synthesis of sulfamides from amines. Benzylamine is reacted with sulfamoyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

-

Benzylamine

-

Sulfamoyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen or argon atmosphere.

-

Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Dissolve sulfamoyl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the sulfamoyl chloride solution dropwise to the stirred benzylamine solution at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain crude benzylsulfamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the N-Boc protection of the synthesized benzylsulfamide using di-tert-butyl dicarbonate ((Boc)₂O).[3]

Materials and Reagents:

-

Benzylsulfamide (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP), catalytic amount

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH) (See Note)

-

Tetrahydrofuran (THF) or Acetone/Water solvent system[3]

-

Ethyl acetate

-

Saturated ammonium chloride solution (aq.)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve benzylsulfamide (1.0 eq) in the chosen solvent (e.g., THF).

-

Add the base. If using NaH (1.1 eq), add it portion-wise at 0 °C and stir for 30 minutes until hydrogen evolution ceases.[5] If using an aqueous system, a base like NaOH may be used.[3] A catalytic amount of DMAP can also be added.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, if using an organic solvent like THF, carefully quench the reaction with saturated NH₄Cl solution (especially if NaH was used).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Data Summary

The following tables summarize the key reagents and product characteristics.

Table 1: Reagents for Synthesis

| Step | Reagent | Role | Molar Eq. |

|---|---|---|---|

| 1 | Benzylamine | Starting Material | 1.0 |

| 1 | Sulfamoyl chloride | Sulfamoylating Agent | 1.1 |

| 1 | Triethylamine | Base | 1.2 |

| 1 | Dichloromethane | Solvent | - |

| 2 | Benzylsulfamide | Starting Material | 1.0 |

| 2 | Di-tert-butyl dicarbonate | Boc-Protecting Agent | 1.2 |

| 2 | DMAP / Base (e.g., NaH) | Catalyst / Base | cat. / 1.1 |

| 2 | Tetrahydrofuran | Solvent | - |

Table 2: Product Characterization

| Property | Value | Reference |

|---|---|---|

| Appearance | Solid | [1] |

| Melting Point | 106 - 108 °C | [1] |

| Purity (Typical) | >95% | [1] |

| IUPAC Name | this compound |[2] |

Visualized Workflow

The diagrams below illustrate the synthetic pathway and the general experimental workflow.

Caption: Two-step synthesis of the target compound.

References

- 1. This compound | 147000-78-0 [sigmaaldrich.com]

- 2. This compound | 147000-78-0 | Benchchem [benchchem.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. fishersci.com [fishersci.com]

Application Notes and Protocols: Tert-butyl N-(benzylsulfamoyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(benzylsulfamoyl)carbamate is a valuable chemical intermediate, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, incorporating both a sulfonamide and a Boc-protected amine, makes it a versatile building block for the synthesis of complex bioactive molecules, including enzyme inhibitors.[1][2] The tert-butyloxycarbonyl (Boc) group serves as a common acid-labile protecting group for amines, allowing for selective reactions at other sites of a molecule.[3][4] This document provides detailed application notes and protocols for the use of this compound as a protecting group and synthetic intermediate.

Data Presentation

Table 1: General Reaction Conditions for Boc-Protection of Amines

| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary/Secondary Amine | Di-tert-butyl dicarbonate (Boc)₂O | DMAP | Acetonitrile | Room Temp | 2-4 | >90 |

| Primary/Secondary Amine | Di-tert-butyl dicarbonate (Boc)₂O | NaOH | Water/THF | 0 - Room Temp | 1-3 | >90 |

| Primary/Secondary Amine | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃ | Chloroform/Water | Reflux | 1.5 | High |

Note: This table represents general conditions for Boc protection and may require optimization for specific substrates.

Table 2: Common Deprotection Conditions for Boc-Protected Amines

| Reagent | Solvent | Temperature (°C) | Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 0.5 - 2 h | Common and efficient, but harsh. |

| Hydrochloric Acid (HCl) | Methanol or Dioxane | Room Temp | 1 - 4 h | Milder than TFA. |

| Oxalyl Chloride | Methanol | Room Temp | 1 - 4 h | Mild conditions with good to excellent yields.[5][6] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 12 - 24 h | Useful for compounds sensitive to strong acids.[7][8] |

| Aqueous Phosphoric Acid | - | Room Temp | - | Environmentally benign and selective.[9] |

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is based on analogous syntheses of related sulfonamide-containing carbamates.

Materials:

-

Benzylsulfonamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of benzylsulfonamide (1 equivalent) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Protocol 2: General Procedure for Deprotection of a Boc-Protected Sulfonamide

This protocol describes the removal of the Boc group to liberate the free sulfonamide amine.

Materials:

-

Boc-protected sulfonamide (e.g., a derivative synthesized using this compound)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected sulfonamide (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected sulfonamide. Further purification may be performed by crystallization or column chromatography if necessary.

Visualizations

References

- 1. This compound | 147000-78-0 | Benchchem [benchchem.com]

- 2. (2S,3R)-tert-Butyl N-[4-(N-benzyl-4-fluoro-benzene-sulfonamido)-3-hy-droxy-1-phenyl-butan-2-yl]carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. tert-Butyl Esters [organic-chemistry.org]

Application Notes and Protocols: Tert-butyl N-(benzylsulfamoyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a conventional reagent in standard peptide synthesis catalogs, tert-butyl N-(benzylsulfamoyl)carbamate represents a potentially valuable building block for introducing sulfamoyl functionalities into peptides. This document outlines a hypothetical application of this compound, specifically for the protection of a sulfamoyl group during solid-phase peptide synthesis (SPPS). The protocols provided are based on established principles of peptide chemistry and are intended as a guide for researchers exploring the incorporation of novel sulfonamide-containing moieties into peptide structures.

Introduction

Sulfonamides are a critical functional group in medicinal chemistry, known for their diverse biological activities. Their incorporation into peptides can modulate pharmacokinetic properties, enhance binding affinity, and introduce novel structural motifs. However, the secondary sulfonamide nitrogen (N-H) is nucleophilic and acidic, necessitating protection during the iterative steps of peptide synthesis to prevent unwanted side reactions.

This compound can be envisioned as a pre-formed protecting group cassette for a sulfamoyl group. In this construct, the tert-butoxycarbonyl (Boc) group provides temporary, acid-labile protection to the sulfonamide nitrogen, while the benzyl group offers more robust, permanent protection that can be removed under different conditions. This dual protection strategy allows for orthogonal deprotection schemes, which are highly desirable in complex peptide synthesis.

Hypothetical Application: Protection of a Sulfonamide Moiety

The primary hypothetical application of this compound is as a protecting group for a sulfamoyl-containing amino acid or building block intended for use in solid-phase peptide synthesis (SPPS). The N-Boc-N-benzylsulfamoyl group would mask the reactivity of the sulfonamide nitrogen during peptide chain elongation.

Logical Workflow for Application

Application Note & Protocol: Experimental Procedures for the Deprotection of tert-Butyl N-(benzylsulfamoyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of tert-butyl N-(benzylsulfamoyl)carbamate to yield benzylsulfamide. The primary method described utilizes trifluoroacetic acid (TFA), a standard and highly effective reagent for Boc removal.[3][4] Alternative, milder procedures are also presented for substrates that may be sensitive to strong acids, including methods using phosphoric acid and oxalyl chloride.[5][6] This note includes a summary of reaction conditions, detailed step-by-step protocols, and a general workflow for the experimental process.

Reaction Principle and Mechanism

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[1] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation typically eliminates a proton to form isobutylene gas, while the carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[7]

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Purification of Tert-butyl N-(benzylsulfamoyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of tert-butyl N-(benzylsulfamoyl)carbamate, a key intermediate in the synthesis of various bioactive molecules. The following methods, including column chromatography and recrystallization, are designed to achieve high purity (≥95%).

Introduction

This compound is a sulfonamide-containing carbamate derivative. Its purity is crucial for the successful synthesis of downstream target molecules in medicinal chemistry, particularly for protease inhibitors. This guide offers standardized procedures to effectively remove impurities from the crude product.

Physicochemical Data

Proper characterization of the purified compound is essential. The following table summarizes key physicochemical data for this compound.

| Parameter | Value | Source |

| Melting Point | 152-160 °C | [1] |

| Appearance | White to off-white solid | General observation |

| Molecular Formula | C₁₂H₁₈N₂O₄S | Derived from structure |

| Molecular Weight | 286.35 g/mol | Derived from structure |

Note: The melting point may vary depending on the crystalline form (polymorphism)[1]. Differential Scanning Calorimetry (DSC) is recommended for detailed analysis.

Purification Protocols

Two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity.

Protocol 1: Column Chromatography

This method is effective for separating the target compound from a mixture of impurities with different polarities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Glass column

-

Collection tubes

-